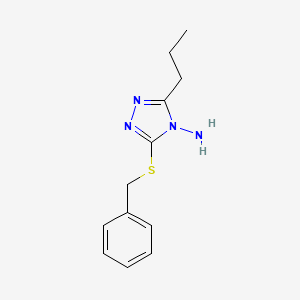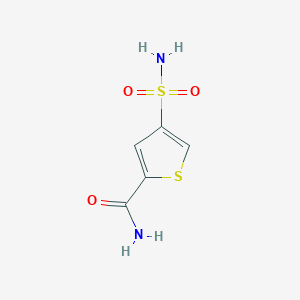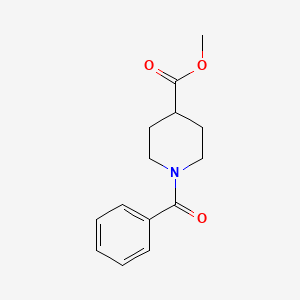
3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amines and related compounds typically involves cyclization reactions, S-benzylation, and interactions with various reagents to introduce the propyl and benzylthio groups. An efficient method for the synthesis of related triazol-4-amines involves cyclisation between indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation (Hamdy et al., 2013). Another approach includes a four-component, one-pot synthesis strategy for triazol-4-amines, demonstrating the versatility and adaptability of synthetic methods for these compounds (Jilloju et al., 2021).
Aplicaciones Científicas De Investigación
Regioselectivity in Cycloaddition Reactions
Research into the [3 + 2]-cycloadditions of alkyl azides with various unsymmetrical internal alkynes has highlighted the potential for creating 1,4,5-trisubstituted-1,2,3-triazoles. This process, catalyzed by CpRuCl(PPh3)2, demonstrates the possibility of achieving complete regioselectivity with acyl-substituted internal alkynes, suggesting a role for 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine and similar compounds in synthetic chemistry to obtain specific regioisomeric products (Majireck & Weinreb, 2006).
Corrosion Inhibition
Triazole Schiff bases, including structures similar to 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine, have been evaluated as corrosion inhibitors on mild steel in acidic media. These compounds show promising results in protecting metal surfaces, offering insights into the development of more effective corrosion-resistant materials and coatings (Chaitra, Mohana, & Tandon, 2015).
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties has demonstrated that compounds related to 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine possess significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents for medical use (Idrees, Kola, & Siddiqui, 2019).
Catalytic Applications
Ruthenium complexes of click-generated 1,2,3-triazole based organosulfur/-selenium ligands have been explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. This research opens pathways for utilizing 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine in catalysis, particularly in the efficient and selective transformation of substrates in synthetic chemistry (Saleem et al., 2013).
Click Chemistry Acceleration
The benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition research have identified structures akin to 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine as accelerating agents in this widely used synthetic procedure. This indicates the role such compounds can play in enhancing the efficiency of click chemistry reactions, a cornerstone technique in the synthesis of a vast array of complex molecules (Rodionov et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-benzylsulfanyl-5-propyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-2-6-11-14-15-12(16(11)13)17-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLDRWWWQROKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfanyl)-5-propyl-4H-1,2,4-triazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)
![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl (4-chlorophenyl)carbamate](/img/structure/B5571095.png)
![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)

![3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)


![4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)
![1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)
![{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid](/img/structure/B5571182.png)